Linuron

Description

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide.

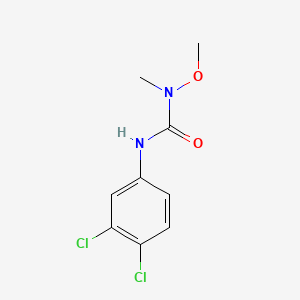

Linuron is a member of the class of phenylureas that is N-methyl urea substituted by a methoxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It has a role as a xenobiotic, an environmental contaminant, a herbicide and an agrochemical. It is a dichlorobenzene and a member of phenylureas. It is functionally related to a N-methyl urea.

Linuron is an herbicide for the pre- and post-emergence control of annual grass and broad-leaved weeds using selective and systemic action with contact and residual action. It is known to inhibit photosynthesis (photosystem II).

A selective pre- and post-emergence herbicide. (From Merck Index, 11th ed)

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJMBINCVNINCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024163 | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml: | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 @ 20 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002 | |

| Record name | Linuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, Colorless crystals, Fine flakes or coarse powder | |

CAS No. |

330-55-2 | |

| Record name | LINURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XP1SU59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-94 °C | |

| Record name | LINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1300 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Linuron: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linuron is a substituted urea (B33335) herbicide that has been widely used in agriculture for the control of broadleaf and grassy weeds.[1] Its mode of action, chemical properties, and environmental fate have been the subject of extensive research. This technical guide provides an in-depth overview of the core chemical properties and structure of Linuron, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Chemical Structure and Identification

Linuron, with the IUPAC name 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea, is a member of the phenylurea class of compounds.[2][3] Its structure is characterized by a urea backbone substituted with a dichlorophenyl group, a methoxy (B1213986) group, and a methyl group.

Physicochemical Properties

The physicochemical properties of Linuron are critical for understanding its environmental behavior, bioavailability, and potential for interaction with biological systems. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | [2][3] |

| CAS Number | 330-55-2 | [1][2] |

| Chemical Formula | C₉H₁₀Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 249.09 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Melting Point | 93-94 °C | [2][5] |

| Boiling Point | Decomposes before boiling | [6] |

| Water Solubility | 81 mg/L at 25 °C | [1] |

| Solubility in Organic Solvents (g/kg at 25 °C) | Acetone: 500, Benzene: 150, Ethanol: 150, Xylene: 130, n-Heptane: 15 | [2] |

| Vapor Pressure | 1.43 x 10⁻⁶ mmHg at 25 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.0 | [6] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of Linuron can be determined using the capillary method as described in OECD Guideline 102.[7][8]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Linuron is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range. For a pure substance like Linuron, a sharp melting point is expected.[9]

Water Solubility Determination (OECD Guideline 105)

The flask method, as outlined in OECD Guideline 105, is suitable for determining the water solubility of Linuron.[3][5][10][11]

Methodology:

-

Sample Preparation: An excess amount of Linuron is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of Linuron in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107)

The shake-flask method described in OECD Guideline 107 is a common procedure for determining the log Kow of a substance like Linuron.[13]

Methodology:

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of Linuron is dissolved in either the n-octanol or water phase.

-

Partitioning: The two phases are placed in a separatory funnel and shaken vigorously to allow for the partitioning of Linuron between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The funnel is allowed to stand to permit the complete separation of the n-octanol and water layers.

-

Analysis: The concentration of Linuron in both the n-octanol and water phases is determined using an appropriate analytical technique, such as HPLC.[14][15][16] The log Kow is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathways

Linuron exerts its biological effects through multiple mechanisms, primarily as a herbicide by inhibiting photosynthesis and as an endocrine disruptor in animals by antagonizing the androgen receptor.

Inhibition of Photosystem II

Linuron is a potent inhibitor of photosynthesis in plants. It disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[17][18][19] This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the photosynthetic process.

Androgen Receptor Antagonism

In animals, Linuron acts as an endocrine disruptor by functioning as an antagonist to the androgen receptor (AR).[1][2] It competitively binds to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockage inhibits the normal downstream signaling cascade, leading to altered expression of androgen-regulated genes and potential adverse effects on reproductive health.[1][2][20]

Experimental and Analytical Workflows

The analysis of Linuron in various matrices requires a systematic workflow, from sample preparation to instrumental analysis.

General Workflow for Linuron Residue Analysis in Soil

A typical experimental workflow for the determination of Linuron residues in soil samples involves solvent extraction followed by chromatographic analysis.[21]

Synthesis and Degradation

Chemical Synthesis

The commercial synthesis of Linuron typically involves the reaction of 3,4-dichloroaniline (B118046) with N,O-dimethylhydroxylamine and phosgene (B1210022) or a phosgene equivalent. A novel method has also been proposed involving the reaction of 3,4-dichlorophenyl hydroxyurea (B1673989) with methyl chloride.[22]

Microbial Degradation

Linuron can be degraded in the environment by microorganisms.[23][24] The primary degradation pathway involves the hydrolysis of the urea bond by enzymes such as linuron hydrolase, leading to the formation of 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine.[6][25][26] DCA can be further metabolized by other microorganisms.[6]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, analytical methodologies, and mechanisms of action of Linuron. The tabulated data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for assessing the environmental impact, biological activity, and potential applications or risks associated with this compound.

References

- 1. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. oecd.org [oecd.org]

- 4. academic.oup.com [academic.oup.com]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. laboratuar.com [laboratuar.com]

- 12. filab.fr [filab.fr]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rc.usf.edu [rc.usf.edu]

- 17. makingchembooks.com [makingchembooks.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of electron transport at the cytochrome b(6)f complex protects photosystem II from photoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN102942507A - Novel method for preparing linuron - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Degradation of linuron and some other herbicides and fungicides by a linuron-inducible enzyme obtained from Bacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. files01.core.ac.uk [files01.core.ac.uk]

Linuron's Herbicidal Mode of Action: A Technical Guide

Introduction

Linuron, scientifically known as N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea, is a selective, systemic herbicide belonging to the substituted urea (B33335) chemical family.[1][2] It is utilized for both pre- and post-emergence control of a wide range of annual broadleaf and grassy weeds in various agricultural crops.[3][4] The primary herbicidal activity of Linuron stems from its potent inhibition of photosynthesis, a fundamental process for plant survival and growth.[5][6] This technical guide provides an in-depth analysis of the molecular mechanism, physiological impacts, and experimental evaluation of Linuron's mode of action, tailored for researchers in plant science and herbicide development.

1. Molecular Mechanism of Action: Inhibition of Photosystem II

Linuron's core mechanism is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[4][7][8] According to the Herbicide Resistance Action Committee (HRAC), Linuron is classified under Group C2 (Global) or Group 7 (Numeric), designating it as a PSII inhibitor.[1][7]

1.1. The Photosystem II Electron Transport Chain

Under normal physiological conditions, the PSII reaction center captures light energy, initiating a flow of electrons. This process begins with the oxidation of water, releasing electrons, protons, and molecular oxygen. The electrons are transferred sequentially through a series of carriers: from the primary electron donor P680 to pheophytin, then to a permanently bound plastoquinone (B1678516) molecule (Qₐ), and finally to a transiently bound plastoquinone molecule at the Q₈ binding site on the D1 protein.[9][10] Once the Q₈ molecule is fully reduced to plastoquinol (PQH₂), it detaches from the D1 protein and shuttles the electrons to the next component in the chain, the cytochrome b₆f complex. This electron flow is crucial for generating the proton gradient that drives the synthesis of ATP and the production of NADPH, both essential energy carriers for CO₂ fixation and plant growth.[1]

1.2. Linuron's Binding and Disruption

Linuron acts as a competitive inhibitor at the Q₈ binding niche on the D1 protein.[1][3] Its chemical structure allows it to bind with high affinity to this specific pocket, thereby physically blocking the native plastoquinone molecule from docking.[4][9] This binding event effectively halts the electron flow from Qₐ to Q₈.[1][10]

The interruption of the electron transport chain has two major downstream consequences:

-

Cessation of Energy Production : The blockage prevents the reduction of plastoquinone, which in turn stops the production of ATP and NADPH.[1][3] Deprived of this vital energy supply, the plant cannot fix CO₂ or perform other essential metabolic functions, leading to a slow starvation process.[8]

-

Oxidative Stress : The stalled electron transport leads to an over-excited state in the PSII reaction center. This energy is transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[3] These ROS initiate a cascade of destructive reactions, including lipid peroxidation of cell membranes, leading to loss of membrane integrity, pigment degradation, and ultimately, rapid cell death.[1][9]

The visible symptoms of Linuron application—chlorosis followed by necrosis—are the direct result of this photooxidative damage.[3][8]

Caption: Linuron competitively binds to the QB site on the D1 protein, blocking electron transport.

2. Physiological Effects and Selectivity

Linuron is absorbed through both the root system and foliage, making it effective as a pre- and post-emergence herbicide.[11][12] Following absorption, it is primarily translocated upwards (acropetally) within the plant's xylem with the transpiration stream.[1] This mode of transport causes the herbicide to accumulate in the leaves, particularly at the margins, which is why symptoms of chlorosis and necrosis typically appear first on the older, lower leaves and progress from the leaf edges inward.[1][8]

The selectivity of Linuron, its ability to control weeds without significantly harming the crop, is based on the differential ability of plants to metabolize the herbicide. Tolerant species can rapidly break down Linuron into non-toxic metabolites, whereas susceptible weed species cannot, allowing the active ingredient to accumulate to lethal concentrations.[1]

3. Quantitative Analysis of Linuron's Activity

The biological activity of Linuron has been quantified across various species and experimental systems. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a standard measure of a herbicide's potency.

Table 1: Efficacy of Linuron on Photosystem II and Growth in Various Organisms

| Organism/System | Endpoint Measured | Concentration (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Freshwater Macrophytes | PSII Electron Transport Inhibition (24h) | ~9–13 µg/L | [13] |

| Elodea nuttallii | PSII Electron Transport Inhibition (4 weeks) | 8.3 µg/L | [13] |

| Ceratophyllum demersum | PSII Electron Transport Inhibition (4 weeks) | 8.7 µg/L | [13] |

| Scenedesmus acutus (Alga) | PSII Electron Transport Inhibition (72h) | ~17 µg/L | [13] |

| Bacillus sp. (Bacteria) | Growth Inhibition | 74 µM | [14] |

| Bacillus sp. (Bacteria) | NADH-supported Respiration | 98 µM | [14] |

| Rat Androgen Receptor | Reporter Assay | 10 µM | [15] |

| Rat Testosterone Synthesis | Inhibition | 51.1 µM |[16] |

Table 2: General Toxicological and Environmental Properties of Linuron

| Parameter | Value | Reference |

|---|---|---|

| Acute Oral LD₅₀ (Rat) | 1200 - 1500 mg/kg | [1][2] |

| Soil Half-life | 30 - 60 days | [3] |

| Water Solubility (25°C) | 75 ppm |[11] |

4. Experimental Protocols for Assessing Mode of Action

Several well-established methodologies are employed to investigate and confirm the PSII-inhibiting action of herbicides like Linuron.

4.1. Chlorophyll (B73375) a Fluorescence Measurement

This non-invasive technique is a powerful tool for assessing the efficiency of PSII photochemistry in real-time.

-

Principle : The protocol measures the fluorescence emitted by chlorophyll a molecules in the PSII antennae. When electron transport is blocked by an inhibitor, less energy is used for photochemistry, and a greater proportion is dissipated as fluorescence.

-

Methodology :

-

Plant leaves or algal suspensions are dark-adapted for 15-30 minutes to ensure all PSII reaction centers are "open" (Qₐ is oxidized).

-

A pulse-amplitude-modulation (PAM) fluorometer is used to measure key parameters.

-

A weak measuring light is applied to determine the minimal fluorescence level, F₀.

-

A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, measuring the maximal fluorescence, Fₘ.

-

The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

The plant or algae is then exposed to various concentrations of Linuron.

-

Measurements are repeated over time. A significant decrease in the Fᵥ/Fₘ ratio indicates damage to or inhibition of PSII.

-

-

Data Analysis : EC₅₀ values are calculated by plotting the Fᵥ/Fₘ ratio against the logarithm of the Linuron concentration.

References

- 1. Lorox / linuron | CALS [cals.cornell.edu]

- 2. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 3. Linuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 4. pomais.com [pomais.com]

- 5. agnova.com.au [agnova.com.au]

- 6. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Linuron - Wikipedia [en.wikipedia.org]

- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyhpesticide.com [hyhpesticide.com]

- 12. herbiguide.com.au [herbiguide.com.au]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity of the herbicide linuron as assessed by bacterial and mitochondrial model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. orbit.dtu.dk [orbit.dtu.dk]

Linuron: A Comprehensive Toxicological Profile in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linuron, a substituted urea (B33335) herbicide, has been widely used in agriculture for the control of broadleaf and grassy weeds. This technical guide provides an in-depth review of the toxicological profile of linuron in mammalian species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Linuron exhibits a range of toxic effects in mammals, including acute toxicity, subchronic and chronic organ damage, reproductive and developmental abnormalities, and potential carcinogenicity. Its primary mechanisms of toxicity involve endocrine disruption, specifically through androgen receptor antagonism and inhibition of testosterone (B1683101) synthesis. This guide summarizes key toxicological endpoints, details the experimental protocols used to derive these data, and visualizes the known signaling pathways and experimental workflows to provide a clear and thorough understanding of linuron's effects on mammalian systems.

Acute Toxicity

Linuron generally exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure in mammalian species. The primary signs of acute toxicity at high doses can include neurotoxic effects such as salivation, lacrimation, and lethargy.[1]

Table 1: Acute Toxicity of Linuron in Mammalian Species

| Species | Route of Exposure | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 1146 - 4833 | [2][3] |

| Rabbit | Oral | LD50 | 2250 | [4][5] |

| Mouse | Oral | LD50 | Not specified | |

| Rat | Dermal | LD50 | >2000 | [2][3][6] |

| Rabbit | Dermal | LD50 | >5000 | [4][7] |

| Rat | Inhalation (4h) | LC50 | >6.15 mg/L | [2][3][7] |

Subchronic and Chronic Toxicity and Carcinogenicity

Repeated exposure to linuron over subchronic and chronic durations has been shown to induce a variety of adverse effects in mammals, with the hematopoietic system, liver, and testes being primary target organs.[4][8]

Subchronic Toxicity

Subchronic studies in rats and dogs have demonstrated that repeated oral exposure to linuron can lead to hematological changes, including increased methemoglobin and sulfhemoglobin levels, and anemia.[7][8] Effects on the liver and kidneys have also been observed.

Table 2: Subchronic Oral Toxicity of Linuron in Mammalian Species

| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 90 days | 2.5 | 12.5 | Hematological effects, liver and kidney weight changes | |

| Dog | 90 days | 1.25 | 6.25 | Anemia, hematological alterations | [7] |

Chronic Toxicity and Carcinogenicity

Long-term studies have provided evidence of the carcinogenic potential of linuron in rodents. The US EPA has classified linuron as a Group C "possible human carcinogen".[8]

In a two-year feeding study in rats, linuron induced a statistically significant increase in testicular interstitial (Leydig) cell adenomas.[2] In a similar study in mice, an increased incidence of hepatocellular adenomas was observed in females at the highest dose tested.[2]

Table 3: Chronic Toxicity and Carcinogenicity of Linuron in Rodents

| Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 2 years | 2.5 | 6.25 | Testicular Leydig cell adenomas, hematological effects | [2][7] |

| Mouse | 2 years | 7.5 | 75 | Hepatocellular adenomas (females), hematological effects | [2] |

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats (NTP Protocol)

-

Test Substance: Linuron (technical grade)

-

Animal Model: Fischer 344/N rats (50 per sex per group)

-

Administration: Dietary admixture

-

Dose Levels: 0, 750, and 1,500 ppm

-

Duration: 103 weeks

-

Endpoints Evaluated: Survival, body weight, food consumption, clinical observations, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major organs and tissues.

-

Results: A dose-related increase in the incidence of renal tubular cell adenomas and adenocarcinomas was observed in male rats. Neoplastic nodules of the liver were also increased in dosed male rats.

Genotoxicity

The genotoxic potential of linuron has been evaluated in a variety of in vitro and in vivo assays with mixed results. While some studies, including the Ames test, have shown negative results for mutagenicity, other assays have indicated potential for chromosomal damage.[2][7]

Table 4: Summary of Genotoxicity Studies for Linuron

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without S9 | Negative | [2] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive | |

| Micronucleus Test | Mouse bone marrow | In vivo | Negative | |

| Unscheduled DNA Synthesis | Rat hepatocytes | In vitro | Negative | [2] |

Reproductive and Developmental Toxicity

Linuron is a well-documented reproductive and developmental toxicant in mammals, with its effects primarily linked to its antiandrogenic activity.

Reproductive Toxicity

In a three-generation reproductive toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 12.5 mg/kg/day was established, with no significant effects on reproductive parameters at this dose.[7] However, at higher doses, effects on fertility and reproductive performance have been noted.

Experimental Protocol: Three-Generation Reproductive Toxicity Study in Rats

-

Test Substance: Linuron

-

Animal Model: Sprague-Dawley rats

-

Administration: Dietary

-

Dose Levels: 0, 62.5, 125, and 250 ppm

-

Protocol: P, F1, and F2 generations were evaluated for reproductive performance, including mating, fertility, gestation, and lactation indices. Offspring were examined for viability, growth, and development.

-

Key Findings: At 250 ppm, there was a reduction in litter size and pup viability. The NOAEL for reproductive effects was determined to be 125 ppm.

Developmental Toxicity

Developmental toxicity studies have demonstrated that in utero exposure to linuron can lead to a range of malformations in male offspring, consistent with its antiandrogenic mechanism of action. These effects include hypospadias, cryptorchidism, and testicular atrophy.[9]

A study in rats exposed to linuron via oral gavage from gestational day 13 to 18 resulted in a dose-dependent decrease in anogenital distance in male offspring, a sensitive indicator of antiandrogenic effects.[7][10][11] Pathological examination revealed damaged seminiferous tubules and injured Leydig cell ultrastructure.[7][10][11]

Table 5: Developmental Toxicity of Linuron in Mammalian Species

| Species | Exposure Period | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Developmental Effects at LOAEL | Reference |

| Rat | Gestational Days 13-18 | 50 | 100 | Decreased anogenital distance, urogenital fold malformations, testicular and epididymal atrophy | [7][10][11] |

| Rabbit | Gestational Days 6-18 | 25 | 50 | Increased post-implantation loss, fetal resorptions (in the presence of maternal toxicity) | [7] |

Experimental Protocol: Developmental Toxicity Study in Rats

-

Test Substance: Linuron

-

Animal Model: Pregnant Sprague-Dawley rats

-

Administration: Oral gavage

-

Dose Levels: 0, 50, 100, 150, or 200 mg/kg/day

-

Exposure Period: Gestational days 13 to 18

-

Endpoints Evaluated: Maternal clinical signs, body weight, food consumption. Fetal evaluations included external, visceral, and skeletal examinations. Anogenital distance was measured in male offspring.

-

Key Findings: A dose-related decrease in anogenital distance was observed in male fetuses. At higher doses, there was an increased incidence of reproductive tract malformations.

Mechanism of Action: Endocrine Disruption

The primary mechanism underlying the reproductive and developmental toxicity of linuron is its action as an endocrine disruptor, specifically targeting the androgen signaling pathway. Linuron exerts its antiandrogenic effects through two main mechanisms: competitive antagonism of the androgen receptor (AR) and inhibition of testosterone synthesis.[12][13]

Androgen Receptor Antagonism

Linuron and its metabolites can bind to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT).[1][13] This prevents the AR from translocating to the nucleus and activating the transcription of androgen-responsive genes, which are crucial for the development and maintenance of male reproductive tissues.

Inhibition of Testosterone Synthesis

In addition to its effects on the androgen receptor, linuron has been shown to directly inhibit the synthesis of testosterone in the Leydig cells of the testes.[10][11][14] Studies have demonstrated that linuron exposure leads to a significant reduction in the expression of key enzymes involved in the steroidogenesis pathway, including P450scc (cytochrome P450 side-chain cleavage enzyme) and 3β-HSD (3β-hydroxysteroid dehydrogenase).[7][10][11] This leads to decreased testosterone production and contributes to the observed developmental abnormalities in male offspring.[7][10][11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into cytotoxicity and redox modulation by the herbicide linuron and its metabolite, 3,4-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 5. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reproductive toxicity of linuron following gestational exposure in rats and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reproductive toxicity of linuron following gestational exposure in rats and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. In vitro antiandrogenic effects of the herbicide linuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The herbicide linuron reduces testosterone production from the fetal rat testis during both in utero and in vitro exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine Disruptor Activity of Linuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linuron, a phenylurea herbicide, has been identified as an endocrine-disrupting chemical (EDC) with significant effects on the androgen and thyroid hormonal systems. This technical guide provides a comprehensive overview of the endocrine disruptor activity of Linuron, detailing its mechanisms of action, summarizing quantitative data from various in vitro and in vivo studies, and outlining the experimental protocols used to assess its effects. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) is a herbicide that has been used for the control of broadleaf weeds and grasses.[1] While its use has been restricted in some regions due to toxicological concerns, its potential for human and wildlife exposure remains.[2] A growing body of scientific evidence has demonstrated that Linuron can interfere with the endocrine system, primarily through its antiandrogenic activity.[3] It has also been shown to affect thyroid hormone homeostasis and steroidogenesis.[4][5] This guide synthesizes the current knowledge on the endocrine-disrupting properties of Linuron, with a focus on the molecular mechanisms and experimental evidence.

Antiandrogenic Activity

The primary endocrine-disrupting effect of Linuron is its antagonism of the androgen receptor (AR).[1] Linuron competitively inhibits the binding of androgens to the AR, thereby preventing the receptor from carrying out its normal biological functions, which are crucial for the development and maintenance of male reproductive tissues.[6][7]

In Vitro Evidence

A variety of in vitro assays have been employed to characterize the antiandrogenic properties of Linuron and its metabolites. These studies consistently demonstrate that Linuron can bind to the AR and inhibit androgen-induced transcriptional activity.

Table 1: In Vitro Antiandrogenic Activity of Linuron and its Metabolites

| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |

| Linuron | Androgen Receptor (AR) Binding | Rat Prostate | EC50 | 100-300 µM | [6][7] |

| AR Binding | Human (COS cells) | EC50 | 20 µM | [6][7] | |

| AR Binding (recombinant) | Rat | Log IC50 | -4.05 | [8] | |

| AR Antagonism (Reporter Gene) | CV-1 cells | EC50 | ~10 µM | [6][7] | |

| AR Antagonism (Reporter Gene) | MDA-MB-453-KB2 cells | EC50 | ~10 µM | [6][7] | |

| AR Antagonism | AR-EcoScreen™ | IC50 | 2.8 µM | [2][9] | |

| DCU | AR Antagonism | AR-EcoScreen™ | IC50 | >100 µM | [2] |

| DCA | AR Antagonism | AR-EcoScreen™ | IC50 | 48.9 µM | [2] |

| DCXU | AR Antagonism | AR-EcoScreen™ | IC50 | 14.8 µM | [2] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; DCU: 1-(3,4-dichlorophenyl) urea; DCA: 3,4-dichloroaniline; DCXU: 1-(3,4-dichlorophenyl)-3-methoxyurea.

In Vivo Evidence

In vivo studies in animal models have confirmed the antiandrogenic effects of Linuron observed in vitro. The Hershberger assay, a short-term in vivo screening test for androgen and antiandrogen activity, has been a key tool in this assessment.[4][10]

Table 2: In Vivo Antiandrogenic Effects of Linuron

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |

| Hershberger Assay | Castrated immature male rats | 100 mg/kg/day (oral) for 7 days | Significant reduction in weights of seminal vesicles, ventral prostate, and levator ani plus bulbocavernosus muscles. | [6][7] |

| In Utero Exposure | Pregnant rats | 100 mg/kg/day (oral) on gestation days 14-18 | Agenesis or atrophy of testes and epididymides in male offspring. | [6][7] |

Effects on Steroidogenesis

Linuron and its metabolites have been shown to disrupt steroidogenesis, the process of hormone synthesis. The primary effect observed is the inhibition of testosterone (B1683101) synthesis.[2][5]

In Vitro Steroidogenesis Assays

The H295R cell line, a human adrenocortical carcinoma cell line that expresses key enzymes for steroidogenesis, is a widely used in vitro model to study the effects of chemicals on hormone production.[11][12]

Table 3: In Vitro Effects of Linuron and its Metabolites on Steroidogenesis

| Compound | Cell Line | Endpoint | Value | Reference |

| Linuron | H295R | Testosterone Synthesis Inhibition | IC50 | 51.1 µM |

| DCU | H295R | Testosterone Synthesis Inhibition | IC50 | 6.7 µM |

| DCA | H295R | Testosterone Synthesis Inhibition | - | No significant inhibition |

| DCXU | H295R | Testosterone Synthesis Inhibition | - | No significant inhibition |

IC50: Half-maximal inhibitory concentration; DCU: 1-(3,4-dichlorophenyl) urea; DCA: 3,4-dichloroaniline; DCXU: 1-(3,4-dichlorophenyl)-3-methoxyurea.

In Vivo and Ex Vivo Studies

Studies involving in utero exposure to Linuron have demonstrated a reduction in testosterone production in fetal rat testes.[5]

Table 4: In Vivo/Ex Vivo Effects of Linuron on Testosterone Production

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |

| In Utero Exposure | Pregnant rats | 50 and 75 mg/kg/day (oral) on gestation days 13-18 | Significant decrease in ex vivo testosterone production in fetal testes. | [5] |

| In Vitro Testis Culture | Fetal rat testes | 30 µM and above | Significant reduction in testosterone production. | [5] |

Effects on the Thyroid System

Linuron has also been shown to disrupt the thyroid hormone system.[4] This can have significant implications for development and metabolism.

Table 5: Effects of Linuron on the Thyroid System

| Study Type | Species | Dosing Regimen | Observed Effects | Reference |

| In Vivo | Male Wistar rats | 40 mg/200 mg/day for 50 days | Altered TSH, T4, and T3 levels. | [4] |

| In Vivo | American Goldfinch | 1.0, 4.0, and 16.0 µg/g body mass/day | Lowered female plasma thyroxine concentrations at the high dose. | [13] |

| In Vitro Reporter Gene Assay | HepG2 cells | 1 µM | Positive for thyroid hormone agonism. | [8] |

TSH: Thyroid-stimulating hormone; T4: Thyroxine; T3: Triiodothyronine.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the AR.

General Protocol:

-

Receptor Source: Cytosol from rat prostate tissue or a recombinant AR protein is used as the source of the androgen receptor.[14]

-

Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881 (Metribolone), is used.[6][14]

-

Procedure:

-

A constant concentration of the AR preparation and the radioligand are incubated with varying concentrations of the test chemical (e.g., Linuron).

-

A control group with no test chemical (total binding) and a group with a saturating concentration of a non-radiolabeled androgen (non-specific binding) are included.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[15]

-

Bound and free radioligand are separated using methods like hydroxyapatite (B223615) adsorption or filtration.[15]

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50 or EC50) is calculated.[6][16]

H295R Steroidogenesis Assay

Objective: To assess the effect of a test chemical on the production of steroid hormones, particularly testosterone and estradiol.[11]

General Protocol (based on OECD Test Guideline 456): [12]

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium.[17]

-

Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of the test chemical for a defined period (e.g., 48 hours).[11]

-

Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.[11][18]

-

Cell Viability: Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[12]

-

Data Analysis: The change in hormone production relative to a solvent control is determined.[18]

Hershberger Bioassay

Objective: To detect androgenic and antiandrogenic activity of a test chemical in a living organism.[4][10]

General Protocol (based on OECD Test Guideline 441): [19]

-

Animals: Peripubertal castrated male rats are used.[19]

-

Dosing:

-

Antiandrogenic mode: The test chemical is administered daily for 10 consecutive days, along with a constant dose of an androgen (e.g., testosterone propionate).

-

Androgenic mode: The test chemical is administered alone.

-

-

Endpoint Measurement: At the end of the dosing period, the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[19]

-

Data Analysis: A statistically significant decrease in the weight of at least two of these tissues in the antiandrogenic mode indicates antiandrogenic activity. A significant increase in tissue weights in the androgenic mode indicates androgenic activity.[19]

Reporter Gene Assay

Objective: To measure the ability of a chemical to induce or inhibit the transcriptional activity of a hormone receptor.[20][21]

General Protocol:

-

Cell Line: A suitable mammalian cell line (e.g., CV-1, MDA-MB-453-KB2, HepG2) is used.[6][8]

-

Transfection: The cells are transiently or stably transfected with two plasmids:

-

An expression vector for the hormone receptor of interest (e.g., human AR).

-

A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase).[21]

-

-

Exposure: The transfected cells are exposed to the test chemical in the presence (antagonist mode) or absence (agonist mode) of the natural hormone.

-

Measurement: The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.[22]

-

Data Analysis: The concentration of the test chemical that produces a half-maximal response (EC50) or inhibition (IC50) is determined.

Signaling Pathways

Androgen Receptor Antagonism

Linuron acts as a competitive antagonist at the androgen receptor. This means it binds to the same site as endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT), but it does not activate the receptor. This blockage prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent regulation of target gene expression.

References

- 1. Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiandrogenic effects of the herbicide linuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The herbicide linuron reduces testosterone production from the fetal rat testis during both in utero and in vitro exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocrine effects of the herbicide linuron on the American Goldfinch (<i>Carduelis tristis</i>) [pubs.usgs.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. benchchem.com [benchchem.com]

- 16. Surrogate potency assays: Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. labcorp.com [labcorp.com]

- 19. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Breakdown of Linuron: A Technical Guide to its Degradation Pathway in Soil

For Researchers, Scientists, and Drug Development Professionals

The phenylurea herbicide linuron has been extensively used in agriculture for the control of broadleaf weeds and grasses. However, its persistence in the environment and potential toxicity necessitate a thorough understanding of its microbial degradation pathways. This technical guide provides an in-depth overview of the core mechanisms by which soil microorganisms break down linuron, offering insights for environmental remediation and biotechnology applications.

The Core Degradation Pathway: A Two-Step Process

The microbial degradation of linuron is primarily a hydrolytic process initiated by a diverse range of soil bacteria and fungi. The central pathway involves two key steps: the initial hydrolysis of the parent compound followed by the degradation of the resulting aromatic intermediate.

The primary enzymatic attack on linuron involves the cleavage of the amide bond, yielding two main metabolites: 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine (N,O-DMHA) .[1][2][3] This initial and rate-limiting step is catalyzed by specific hydrolases. DCA, a more toxic and persistent compound than linuron, is then further degraded through a series of enzymatic reactions, ultimately leading to intermediates of the Krebs cycle.[2][3] N,O-DMHA is also utilized by some microorganisms as a carbon and nitrogen source.[4][5]

Several bacterial genera have been identified as key players in linuron degradation, with Variovorax being one of the most prominent and well-studied.[4][5] Other important genera include Sphingobium, Bacillus, Arthrobacter, Pseudomonas, and Rhodococcus.[6][7][8] Fungal species, such as those from the genus Aspergillus, have also been shown to transform linuron.

Below is a diagram illustrating the core linuron degradation pathway.

Key Enzymes in Linuron Degradation

The initial hydrolysis of linuron is carried out by a group of enzymes known as linuron hydrolases. Several of these enzymes have been isolated and characterized from different bacterial strains.

-

libA (Linuron biodegradation protein A): This gene, first identified in Variovorax sp. SRS16, encodes a linuron hydrolase that efficiently catalyzes the conversion of linuron to DCA and N,O-DMHA.[2]

-

hylA (Hydrolase A): Another linuron hydrolase found in Variovorax species, demonstrating functional redundancy for linuron degradation within this genus.

-

lahB (Linuron amidohydrolase B): A linuron-specific amidohydrolase discovered in Sphingobium sp. strain SMB.[8]

-

Acylamidases: Enzymes from bacteria like Bacillus sphaericus have also been shown to hydrolyze linuron, although they may have a broader substrate range.[7]

Quantitative Data on Linuron Degradation

The efficiency of linuron degradation is influenced by various factors, including the microbial species, soil type, temperature, and pH. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Linuron-Degrading Enzymes

| Enzyme | Source Organism | Km (µM) | Vmax (nmol min-1) | Optimal pH | Optimal Temperature (°C) |

| LibA | Variovorax sp. SRS16 | 5.8 | 0.16 | - | 22-30 |

| LahB | Sphingobium sp. SMB | 37.3 ± 1.2 | - | 7.0 | 30 |

| PuhA | Arthrobacter globiformis D47 | 6.8 | - | - | 30-35 |

| PuhB | Mycobacterium brisbanense JK1 | 7.6 | - | - | 30-35 |

Data not available is denoted by "-".

Table 2: Half-life of Linuron in Different Soil Types

| Soil Type | Half-life (t1/2) in days | Conditions |

| Sandy Loam | 37 | Laboratory |

| Clay Loam | 44 | Laboratory |

| Ultisol | 75 | Field |

| Oxisol | 92 | Field |

| Inceptisol | 149 | Field |

| Various Soils | 30 - 150 | Field |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study linuron degradation.

Isolation and Enrichment of Linuron-Degrading Microorganisms

Objective: To isolate pure or mixed microbial cultures capable of degrading linuron from soil.

Materials:

-

Soil sample with a history of linuron application.

-

Minimal Salt Medium (MSM) with the following composition (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), NaCl (0.5 g), MgSO4·7H2O (0.5 g), (NH4)2SO4 (1.0 g), and 1 ml of trace element solution.

-

Linuron stock solution (e.g., 10 g/L in methanol).

-

Sterile flasks, petri dishes, and incubator shaker.

Protocol:

-

Prepare MSM and autoclave.

-

After cooling, add linuron from the stock solution to a final concentration of 25-50 mg/L. This will serve as the sole source of carbon and nitrogen.

-

Inoculate 100 ml of the linuron-containing MSM with 1-2.5 g of the soil sample.[9]

-

Incubate the flask on a rotary shaker at 120-150 rpm and 25-30°C in the dark.

-

After significant growth is observed (turbidity), or after a noticeable decrease in linuron concentration (monitored by HPLC), transfer an aliquot (e.g., 1% v/v) to a fresh flask of the same medium.[4]

-

Repeat the subculturing process several times to enrich for linuron-degrading microorganisms.

-

To isolate pure cultures, spread serial dilutions of the enriched culture onto MSM agar (B569324) plates containing linuron as the sole carbon and nitrogen source.

-

Incubate the plates until colonies appear.

-

Pick individual colonies and re-streak them on fresh plates to ensure purity.

-

Confirm the degradation ability of the pure isolates by growing them in liquid MSM with linuron and monitoring its disappearance.

Quantification of Linuron and 3,4-DCA by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of linuron and its primary metabolite, 3,4-DCA, in liquid cultures or soil extracts.

Materials:

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Linuron and 3,4-DCA analytical standards.

-

Syringe filters (0.22 µm).

Protocol:

-

Sample Preparation (Liquid Culture):

-

Sample Preparation (Soil):

-

Extract a known weight of soil (e.g., 50 g) with a suitable solvent like methanol (B129727) (e.g., 100 ml) by shaking for at least 1 hour.[10]

-

Allow the soil to settle and collect the supernatant.

-

Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 or 70:30 v/v). The exact ratio may need optimization depending on the column and system.

-

Flow Rate: 1.0 ml/min.

-

Injection Volume: 20 µl.

-

Detection: UV detector set at a wavelength of 248 nm or 254 nm.

-

Quantification: Create a standard curve by injecting known concentrations of linuron and 3,4-DCA standards. Compare the peak areas of the samples to the standard curve to determine their concentrations.

-

Linuron Hydrolase Enzyme Assay

Objective: To measure the activity of linuron hydrolase in cell-free extracts.

Materials:

-

Bacterial cell culture expressing the hydrolase.

-

Lysis buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0).

-

Sonicator or French press.

-

Centrifuge.

-

Linuron solution of known concentration.

-

Reaction buffer (same as lysis buffer).

-

Quenching solution (e.g., methanol or acetonitrile).

-

HPLC system for product quantification.

Protocol:

-

Grow the bacterial culture to the desired cell density and harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells using a sonicator or French press on ice.

-

Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract containing the enzyme.

-

Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

-

Set up the enzyme reaction by mixing the cell-free extract with the reaction buffer and linuron solution in a microcentrifuge tube.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or acetonitrile).

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amount of 3,4-DCA produced.

-

Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein (e.g., nmol/min/mg protein).

Experimental and Logical Workflows

The study of linuron degradation typically follows a structured workflow, from the isolation of degrading organisms to the characterization of the degradation pathway and its kinetics.

Conclusion

The microbial degradation of linuron is a critical process for the natural attenuation of this herbicide in the environment. The pathway is initiated by specific hydrolases that convert linuron to 3,4-dichloroaniline, which is subsequently mineralized. A diverse range of microorganisms, particularly from the genus Variovorax, play a pivotal role in this process. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate linuron biodegradation, develop effective bioremediation strategies, and explore the biotechnological potential of linuron-degrading enzymes.

References

- 1. EXTOXNET PIP - LINURON [extoxnet.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Degradation of Linuron by a Bacterial Consortium and Isolation of a Single Linuron-Degrading Variovorax Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of linuron and some other herbicides and fungicides by a linuron-inducible enzyme obtained from Bacillus sphaericus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Linuron-Specific Amidohydrolase from the Newly Isolated Bacterium Sphingobium sp. Strain SMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciepub.com [sciepub.com]

- 10. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Linuron on Non-Target Aquatic Organisms: A Technical Guide

An in-depth analysis of the ecotoxicological impacts of the herbicide linuron on aquatic ecosystems, detailing its effects on diverse non-target organisms, underlying mechanisms of toxicity, and standardized experimental protocols for its assessment.

Introduction

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) is a substituted urea (B33335) herbicide primarily used to control broadleaf and grassy weeds in a variety of agricultural crops.[1] Its mechanism of action in plants is the inhibition of photosynthesis.[1] Due to its application in agriculture, linuron can enter aquatic environments through runoff and spray drift, posing a potential risk to non-target aquatic organisms.[2] This technical guide provides a comprehensive overview of the ecotoxicological effects of linuron on a range of aquatic species, including fish, invertebrates, amphibians, and algae. It summarizes key toxicological data, details relevant experimental methodologies, and visualizes the underlying molecular pathways of toxicity.

Ecotoxicological Effects of Linuron on Aquatic Organisms

Linuron exposure can lead to a variety of adverse effects in non-target aquatic organisms, ranging from acute lethality to chronic sublethal impacts on growth, reproduction, and development. The primary modes of action include disruption of photosynthesis in aquatic plants and algae, and endocrine disruption, particularly anti-androgenic effects, in vertebrate species.[3][4][5]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for linuron across different trophic levels. These values, including the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and lowest-observed-effect concentration (LOEC), are crucial for environmental risk assessment.

Table 1: Acute Toxicity of Linuron to Aquatic Organisms

| Species | Taxonomic Group | Endpoint (Duration) | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 3.2 - 16.4 | [1] |

| Lepomis macrochirus (Bluegill) | Fish | 96-h LC50 | 16 | |

| Ictalurus punctatus (Channel Catfish) | Fish | 96-h LC50 | 2.9 | [1] |

| Ictalurus nebulosus (Brown Bullhead) | Fish | 96-h LC50 | 5.2 | [1] |

| Daphnia magna (Water Flea) | Invertebrate | 48-h EC50 (Immobilisation) | 0.12 | [1] |

| Chironomus plumosus (Midge Larvae) | Invertebrate | 48-h EC50 (Immobilisation) | 2.9 | [1] |

| Pelophylax perezi (Perez's Frog) | Amphibian | 192-h LC50 | 21 | [6] |

Table 2: Chronic and Sublethal Toxicity of Linuron to Aquatic Organisms

| Species | Taxonomic Group | Endpoint (Duration) | Value (mg/L) | Reference |

| Lemna minor (Duckweed) | Plant | 72-h NOEC (Growth Inhibition) | 0.25 | [1] |

| Lemna minor (Duckweed) | Plant | 12-h LOEL (Membrane Permeability) | 2.5 | [1] |

| Chlorella vulgaris (Green Algae) | Algae | - EC50 (Growth Reduction) | 0.05 | [1] |

| Mesotaenium caldariorum (Green Algae) | Algae | - EC50 (Growth Reduction) | 10 | [1] |

| Danio rerio (Zebrafish) | Fish | 7-dpf (Hypoactivity) | 1.25 µM | [2] |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 21-day (Oxidative DNA Damage) | 0.03 | [7] |

Experimental Protocols

Standardized testing methodologies are essential for the accurate assessment of the ecotoxicological effects of chemicals like linuron. The following section details key experimental protocols based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (renewal of test solutions every 24-48 hours) or flow-through.

-

Temperature: Species-specific (e.g., 15 ± 1°C for rainbow trout).

-

Light: 12-16 hour photoperiod.

-

Loading Rate: Not to exceed 1.0 g of fish per liter of test solution.

-

-

Procedure:

-

Acclimate fish to test conditions for at least 12 days.

-

Prepare a geometric series of at least five test concentrations and a control.

-

Introduce at least seven fish to each test and control vessel.

-

Observe and record mortality at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, dissolved oxygen, temperature) at regular intervals.

-

-

Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static.

-

Temperature: 20 ± 2°C.

-

Light: 16-hour light: 8-hour dark photoperiod.

-

-

Procedure:

-

Prepare a series of at least five test concentrations and a control.

-